molecular formula C18H25ClN2O2 B13556878 N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride

N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride

Cat. No.: B13556878
M. Wt: 336.9 g/mol
InChI Key: RZVRQAFRWSTOCH-UHFFFAOYSA-N
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Description

N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the amino group: This step often involves the use of amination reactions under controlled conditions.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

N-{3-aminospiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide
  • N-{3-aminospiro[3.3]heptan-1-yl}-N’-[(4-fluorophenyl)methyl]ethanediamide hydrochloride

Uniqueness

N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride is unique due to its specific spirocyclic structure and the presence of the methoxyphenyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C18H24N2O2.ClH/c1-22-13-6-3-2-5-12(13)17(9-10-17)16(21)20-15-11-14(19)18(15)7-4-8-18;/h2-3,5-6,14-15H,4,7-11,19H2,1H3,(H,20,21);1H

InChI Key

RZVRQAFRWSTOCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NC3CC(C34CCC4)N.Cl

Origin of Product

United States

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